2-(4-chlorophenyl)indolizine-1-carboxylic Acid

Vue d'ensemble

Description

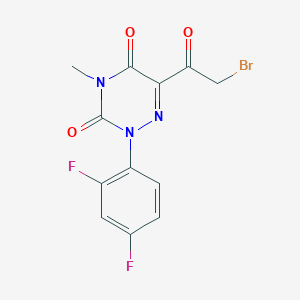

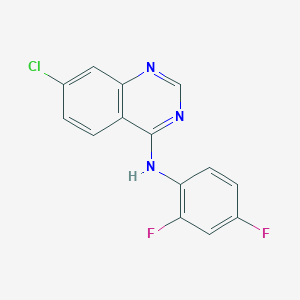

“2-(4-chlorophenyl)indolizine-1-carboxylic Acid”, also known as CPICA, is a chemical compound that belongs to the group of indolizines. It has a molecular formula of C17H11ClN2O2. The compound contains a total of 31 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic carboxylic acid, 1 hydroxyl group, 1 Pyrrole, and 1 Pyridine .

Synthesis Analysis

The synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs, has attracted increasing attention in recent years . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .Chemical Reactions Analysis

The reaction between aldehydes, secondary amines, and terminal alkynes leading to 1-aminoindolizines in a simple and high-atom economical route was reported . This reaction proceeds either under solvent-free conditions or in water .Physical And Chemical Properties Analysis

CPICA has a molecular weight of 316.73 g/mol. The compound contains total 31 bond(s); 21 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 1 Pyrrole(s), and 1 Pyridine(s) .Applications De Recherche Scientifique

Synthesis Techniques

Coupling Agent in Synthesis

Propylphosphonic acid anhydride has been used as a coupling agent for the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid, highlighting its role in the formation of compounds with potential medicinal applications (Sekgota et al., 2021).

Dynamic NMR Analysis in Synthesis

Indolizine-2-carboxylic acids have been used in reactions with primary and secondary amines, providing a more efficient access to corresponding secondary and tertiary amides compared to previous methodologies (Bode et al., 1994).

Cyclization to Indolizines

Investigations into 2-Chloropyridinium salts have shown reactions with CH-acidic compounds, leading to the cyclization to indolizines (Pauls & Kröhnke, 1977).

Potential Medicinal Applications

Antituberculosis and Anticancer Agent

Synthesized derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide from 3-chlorobenzoyl-indolizine-1-carboxylic acid have shown promising in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities (Mahanthesha et al., 2022).

Photouncaging System

The development of a photouncaging system using 3-acyl-2-methoxyindolizines for the practical synthesis of red light-releasable caged carboxylic acids, including bioactive compounds (Watanabe et al., 2021).

Potential Oral Hypoglycemic Agents

Research on indolizine derivatives, including simple indolizinecarboxylic acids, explored their potential as oral hypoglycemic agents, although no significant activity was found in this area (De & Saha, 1975).

Mécanisme D'action

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Indolizine is an important heterocyclic nucleus with diverse biological activities . The discovery of new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling, has sparked interest in the synthesis of indolizines . This suggests that there is potential for further exploration and development of novel approaches for the synthesis of indolizine and its derivatives .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)indolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZKBDIEKNWMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248310 | |

| Record name | 2-(4-Chlorophenyl)-1-indolizinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)indolizine-1-carboxylic Acid | |

CAS RN |

477870-18-1 | |

| Record name | 2-(4-Chlorophenyl)-1-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-indolizinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)

![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)

![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B3037303.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037307.png)